molecular formula C11H8ClNO B1521399 2-Chloro-4-(pyridin-3-yl)phenol CAS No. 1214356-93-0

2-Chloro-4-(pyridin-3-yl)phenol

Cat. No.: B1521399
CAS No.: 1214356-93-0
M. Wt: 205.64 g/mol
InChI Key: UQBLDLZPORHYDZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)phenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the second position and a pyridin-3-yl group at the fourth position

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyridin-3-yl)phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in stress responses or metabolic pathways, leading to changes in cellular behavior. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects of these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Additionally, high doses of this compound can result in toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may influence pathways involved in oxidative stress responses or energy metabolism, leading to changes in the production and utilization of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorophenol and 3-bromopyridine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the phenol and pyridine rings. This reaction uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.

    Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or pyridines.

Scientific Research Applications

2-Chloro-4-(pyridin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(pyridin-2-yl)phenol: Similar structure but with the pyridine ring attached at the second position.

    2-Chloro-4-(pyridin-4-yl)phenol: Pyridine ring attached at the fourth position.

    2-Bromo-4-(pyridin-3-yl)phenol: Bromine atom instead of chlorine.

Uniqueness

2-Chloro-4-(pyridin-3-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and pyridine groups provides a versatile scaffold for further functionalization and optimization in drug discovery and materials science.

Properties

IUPAC Name

2-chloro-4-pyridin-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBLDLZPORHYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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